Hsp70 Inhibition: A Technical Guide to a Key Anti-Cancer Strategy
Hsp70 Inhibition: A Technical Guide to a Key Anti-Cancer Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis.[1][2] It plays a vital role in the folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation.[1][3] In cancer cells, Hsp70 is frequently overexpressed and is integral to the survival and proliferation of malignant cells by stabilizing oncoproteins and inhibiting apoptotic pathways.[4][5][6] This dependency makes Hsp70 a compelling target for anti-cancer drug development.[2][5] This technical guide provides an in-depth overview of the mechanisms of action of Hsp70 inhibitors, key experimental protocols for their evaluation, and their impact on cancer cell signaling.
The Hsp70 Chaperone Cycle: The Target for Inhibition
The function of Hsp70 is tightly regulated by an ATP-dependent chaperone cycle. This cycle involves a conformational change driven by ATP binding and hydrolysis, which modulates Hsp70's affinity for its client proteins.[3][7] The cycle can be summarized in the following steps:
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ATP-Bound State: In the ATP-bound state, Hsp70 has a low affinity for its substrates, allowing for their rapid binding and release.[3] The nucleotide-binding domain (NBD) and substrate-binding domain (SBD) are in an "open" conformation.[8]
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Substrate Binding and ATP Hydrolysis: The binding of a substrate protein and a J-domain protein (Hsp40) co-chaperone stimulates the ATPase activity of the NBD.[8]
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ADP-Bound State: Upon ATP hydrolysis to ADP, Hsp70 undergoes a conformational change to a "closed" state, resulting in a high affinity for the substrate and its stable binding.[3]
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Nucleotide Exchange and Substrate Release: Nucleotide exchange factors (NEFs), such as BAG domain proteins, facilitate the release of ADP and binding of a new ATP molecule, which triggers the return to the low-affinity open state and the release of the folded substrate.[6]
Hsp70 inhibitors are designed to disrupt this cycle at various stages, leading to the accumulation of misfolded client proteins and ultimately, cancer cell death.
Caption: The ATP-dependent chaperone cycle of Hsp70.
Mechanisms of Hsp70 Inhibition
Hsp70 inhibitors can be broadly classified based on their binding site and mechanism of action.
ATP-Competitive Inhibitors
These inhibitors bind to the nucleotide-binding domain (NBD) of Hsp70, competing with ATP. This is the most common strategy for Hsp70 inhibition. By occupying the ATP binding pocket, these molecules prevent the conformational changes necessary for the chaperone cycle, locking Hsp70 in a state that is unable to process client proteins effectively.[9]
Allosteric Inhibitors
Allosteric inhibitors bind to sites on Hsp70 other than the ATP pocket.[10] This binding induces conformational changes that can:
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Disrupt the interaction between the NBD and SBD.
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Interfere with the binding of co-chaperones like Hsp40 or NEFs.[10]
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Alter the affinity of Hsp70 for its substrates.
A notable example is the disruption of the Hsp70-Bag3 protein-protein interaction, which is crucial for the survival of some cancer cells.[4]
Substrate-Binding Domain (SBD) Inhibitors
A less explored strategy involves targeting the substrate-binding domain. These inhibitors would prevent the binding of client proteins to Hsp70, thereby directly inhibiting its chaperoning function.
Caption: Binding sites for different classes of Hsp70 inhibitors.
Quantitative Data for Representative Hsp70 Inhibitors
The following table summarizes key quantitative data for some well-characterized Hsp70 inhibitors.
| Inhibitor | Target Domain | Mechanism | IC50 / Kd | Cell-based Activity | Reference |
| VER-155008 | NBD | ATP-competitive | IC50: 0.5 µM (ATPase assay) | Induces apoptosis in cancer cells | [11] |
| MKT-077 | NBD (Allosteric pocket) | Allosteric, traps ADP-bound state | EC50: ~3-4 µM (cancer cell lines) | Anti-proliferative | [5] |
| JG-98 | Allosteric Site | Disrupts Hsp70-Bag3 interaction | IC50: 1.6 µM (in vitro PPI assay) | Anti-proliferative (EC50: 0.3-4 µM) | [8] |
| PES (2-phenyl-acetylene sulfonamide) | SBD | Covalent modification | - | Induces apoptosis | [5] |
Experimental Protocols for Hsp70 Inhibitor Characterization
A variety of biochemical and cell-based assays are employed to discover and characterize Hsp70 inhibitors.
Biochemical Assays
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Hsp70 ATPase Activity Assay: This assay measures the rate of ATP hydrolysis by Hsp70. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[11]
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Protocol Outline:
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Incubate recombinant Hsp70 protein with the test compound.
-
Initiate the reaction by adding ATP and the co-chaperone Hsp40.
-
After a set incubation time, add ADP-Glo™ Reagent to terminate the ATPase reaction and deplete the remaining ATP.
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Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence, which is proportional to the amount of ADP produced and thus, Hsp70 ATPase activity.
-
-
-
Fluorescence Polarization (FP) Assay: FP assays are used to measure the binding of fluorescently labeled ligands (e.g., peptides or ATP analogs) to Hsp70.[12]
-
Protocol Outline:
-
A fluorescently labeled probe with known affinity for Hsp70 is incubated with the protein.
-
The polarization of the emitted light is measured. A high polarization value indicates that the probe is bound to the larger Hsp70 molecule.
-
Test compounds are added, and a decrease in polarization indicates displacement of the fluorescent probe, signifying that the compound binds to the same site.
-
-
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events, allowing for the determination of binding kinetics (kon and koff) and affinity (KD).[9]
-
Protocol Outline:
-
Hsp70 is immobilized on a sensor chip.
-
A solution containing the test compound is flowed over the chip surface.
-
Binding of the compound to Hsp70 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Kinetic parameters are derived from the association and dissociation phases of the binding event.
-
-
Cellular Assays
-
Cellular Thermal Shift Assay (CETSA): CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
-
Protocol Outline:
-
Intact cells or cell lysates are treated with the test compound.
-
The samples are heated to various temperatures.
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The soluble fraction of the target protein (Hsp70) is quantified at each temperature by Western blotting or other methods.
-
Ligand binding stabilizes the protein, resulting in a higher melting temperature compared to the untreated control.
-
-
-
Cell Viability and Apoptosis Assays: These assays determine the functional consequences of Hsp70 inhibition on cancer cells. Standard methods include MTT or CellTiter-Glo® assays for viability and Annexin V/PI staining or caspase activity assays for apoptosis.
Caption: A typical workflow for the discovery and validation of Hsp70 inhibitors.
Downstream Signaling Effects of Hsp70 Inhibition in Cancer
Inhibition of Hsp70 leads to the destabilization and degradation of a wide range of oncoproteins, affecting multiple signaling pathways critical for cancer cell survival and proliferation.
PI3K/AKT/mTOR Pathway
Hsp70 is known to chaperone key components of the PI3K/AKT/mTOR pathway. Inhibition of Hsp70 can lead to the degradation of AKT, a central kinase in this pathway, thereby suppressing pro-survival and pro-proliferative signals.
Raf/MEK/ERK (MAPK) Pathway
Client proteins of Hsp70 include kinases in the MAPK pathway, such as Raf-1. Hsp70 inhibition results in the degradation of these kinases, leading to the downregulation of this critical signaling cascade involved in cell growth and division.[13]
Apoptosis Regulation
Hsp70 directly inhibits apoptosis by interfering with the function of pro-apoptotic proteins such as Bax and Apaf-1.[6] By inhibiting Hsp70, the brakes on apoptosis are released, leading to programmed cell death in cancer cells.
Cell Cycle Control
Hsp70 also regulates cell cycle progression by stabilizing proteins like FoxM1.[4] Inhibition of Hsp70 can lead to the destabilization of these factors, resulting in cell cycle arrest.
Caption: Key signaling pathways impacted by Hsp70 inhibition.
Conclusion
Targeting Hsp70 represents a promising therapeutic strategy for a variety of cancers due to its central role in maintaining the malignant phenotype. A thorough understanding of the Hsp70 chaperone cycle and the diverse mechanisms of its inhibition is crucial for the rational design and development of novel anti-cancer agents. The experimental protocols and downstream effects outlined in this guide provide a framework for the evaluation and characterization of new Hsp70 inhibitors, with the ultimate goal of translating these scientific insights into effective clinical therapies.
References
- 1. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Protein (HSP) Drug Discovery and Development: Targeting Heat Shock Proteins in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp70 Structure, Function, Regulation and Influence on Yeast Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp70 in cancer: back to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Hsp70: A possible therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HSP70 family and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP70 Structure [hsp70.com]
- 9. Discovery and Characterization of a Cryptic Secondary Binding Site in the Molecular Chaperone HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
